molecular formula C15H22N2O2 B5550930 N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide

N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide

Cat. No.: B5550930
M. Wt: 262.35 g/mol
InChI Key: NGXKSZBJITUJDZ-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Neuroprotective Applications

N-acetylcysteine (NAC), a derivative with similar acetyl and amino functional groups, demonstrates significant potential in psychiatry, particularly for disorders like addiction, schizophrenia, and bipolar disorder. Its mechanisms suggest benefits beyond its antioxidant properties, influencing glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Environmental Impacts and Biodegradation

Research on acetamide, formamide, and their derivatives, including those with acetyl and methylamino functionalities, details their commercial importance and environmental consequences. The updated toxicological data provide insights into the biological effects and environmental toxicology of these compounds, indicating their widespread environmental persistence (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Remediation

A study on acetaminophen degradation highlights the effectiveness of advanced oxidation processes (AOPs) in treating contaminants with similar structural motifs, leading to various by-products and implications for environmental safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Implications

The search for novel synthetic opioids, focusing on N-substituted benzamides and acetamides, reviews the chemistry and pharmacology of these compounds. Their development and emergence as substances of abuse underscore the importance of understanding their pharmacological and toxicological profiles (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Molecular Mechanisms and Functional Implications

The modulation of glutamate receptors by compounds with acetyl and amino functionalities elucidates their potential therapeutic implications, particularly in neurological disorders. This highlights the broad spectrum of applications for these chemical structures in enhancing neurotransmission and mitigating neurotoxicity (Wroblewski & Danysz, 1989).

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, for example, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to make definitive statements .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its behavior in biological systems .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-6-15(3,4)14(19)16-12-7-9-13(10-8-12)17(5)11(2)18/h7-10H,6H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXKSZBJITUJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.